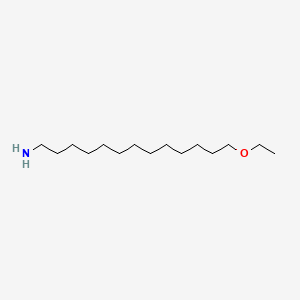

13-Ethoxytridecan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H33NO |

|---|---|

Molecular Weight |

243.43 g/mol |

IUPAC Name |

13-ethoxytridecan-1-amine |

InChI |

InChI=1S/C15H33NO/c1-2-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16/h2-16H2,1H3 |

InChI Key |

WDUHHNYXTSHFFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCCCCCCCCCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 13 Ethoxytridecan 1 Amine and Analogues

Strategic Approaches to Incorporating Ether Linkages

The formation of the ether bond is a critical step in the synthesis of 13-ethoxytridecan-1-amine. This can be achieved either before or after the introduction of the amine functionality, with each approach presenting unique advantages and challenges.

A common strategy involves the formation of the ether linkage on a precursor molecule that can be later converted to the desired amine.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, this could involve reacting sodium ethoxide with a 13-halo-substituted tridecanol (B155529) derivative. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. wikipedia.org

For instance, a plausible route would start with a diol, such as 1,13-tridecanediol. One hydroxyl group would need to be selectively protected, followed by conversion of the other hydroxyl group to a good leaving group, like a tosylate or a halide. Subsequent reaction with sodium ethoxide would yield the ethoxy-substituted alcohol, which can then be converted to the amine.

Key considerations for the Williamson ether synthesis include the nature of the leaving group (I > Br > Cl) and the reaction conditions, which are typically alkaline with high concentrations of base and elevated temperatures favoring the reaction. francis-press.commasterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactants | Reagents | Solvent | Temperature | Notes |

| Alkyl Halide, Alcohol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to reflux | NaH acts as a strong base to deprotonate the alcohol. |

| Alkyl Halide, Alcohol | Sodium Hydroxide (NaOH) | Phase Transfer Catalyst | Varies | Useful for large-scale synthesis. |

The Mitsunobu reaction offers a powerful alternative for forming ethers, particularly when mild conditions are required. wikipedia.orgorganic-chemistry.org This reaction converts an alcohol into various functional groups, including ethers, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgresearchgate.net

In a potential synthesis of an ethoxy-amine precursor, a diol could be reacted with a suitable nucleophile under Mitsunobu conditions to selectively form an ether at one end. The remaining alcohol can then be transformed into the amine. For example, reacting a long-chain diol with ethanol (B145695) in the presence of PPh₃ and DEAD would yield the corresponding ethoxy alcohol. wikipedia.org

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent | Function | Common Examples |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Replaces the hydroxyl group | Alcohols, Carboxylic acids, Imides |

Beyond the classical methods, specialized alkylation and coupling strategies can be employed. For instance, a long-chain α,ω-dihaloalkane could be selectively reacted with one equivalent of sodium ethoxide, followed by a reaction to introduce the amine functionality. However, controlling the selectivity to avoid diether formation can be challenging.

Etherification Reactions Preceding Amine Formation

Diverse Synthetic Routes for Primary Amine Functionality

The introduction of the primary amine is the final key transformation. Several reliable methods are available for this purpose.

Reductive amination is a highly effective method for synthesizing primary amines from aldehydes or ketones. sci-hub.senih.gov This two-step, one-pot process involves the initial reaction of a carbonyl compound with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding primary amine. libretexts.org

For the synthesis of this compound, the precursor would be 13-ethoxytridecanal. This aldehyde can be prepared by the oxidation of 13-ethoxytridecan-1-ol. The reductive amination of 13-ethoxytridecanal with ammonia, in the presence of a suitable reducing agent, would yield the target amine. d-nb.inforesearchgate.net

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Ni). libretexts.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. Modern approaches also utilize efficient and selective catalysts, such as those based on iron or cobalt, which can operate under mild conditions. sci-hub.sed-nb.info

Table 3: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, easy to handle | Can reduce other carbonyl groups |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over carbonyls | Toxic cyanide byproduct |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" process, high atom economy | Requires specialized equipment (hydrogenator) |

Reduction of Nitrile and Amide Precursors

The reduction of nitriles and amides presents another important pathway to long-chain primary amines. pressbooks.pub

Nitrile Reduction:

Catalytic hydrogenation is a common and economical method for the reduction of nitriles to primary amines. wikipedia.org This process typically employs catalysts such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org For the synthesis of this compound, the corresponding 13-ethoxytridecanenitrile would be the starting material. The reaction involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond. wikipedia.org

A key challenge in nitrile reduction is controlling the selectivity, as the initially formed primary amine can react with the intermediate imine to produce secondary and tertiary amines as byproducts. wikipedia.org Careful selection of the catalyst and reaction conditions, such as solvent, pH, and temperature, is crucial to maximize the yield of the desired primary amine. wikipedia.org

Stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) can also be used for the non-catalytic reduction of nitriles to amines. pressbooks.pub

Amide Reduction:

The reduction of amides offers a direct route to amines with the same number of carbon atoms as the starting carboxylic acid derivative. pressbooks.pub Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. masterorganicchemistry.com For the synthesis of this compound, 13-ethoxytridecanamide would be the precursor.

The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom and a second hydride addition to the resulting iminium ion. masterorganicchemistry.com This method is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com

Recent advancements have focused on developing more selective and milder catalytic systems for amide reduction. For instance, zinc-catalyzed reductions have shown remarkable chemoselectivity, tolerating a variety of functional groups. organic-chemistry.org

Catalytic and Biocatalytic Strategies for Sustainable Synthesis

The development of sustainable synthetic methods is a paramount goal in modern chemistry. Catalytic and biocatalytic approaches are at the forefront of this endeavor, offering greener alternatives to traditional stoichiometric reactions for the synthesis of amines.

Enzyme-Catalyzed Conversions for Fatty Amine Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. mdpi.com In the context of fatty amine synthesis, several enzymatic strategies have been explored.

One promising approach involves the use of a multi-enzyme cascade system. For example, a one-pot synthesis of long-chain primary fatty amines from renewable triglycerides and oils has been demonstrated. researchgate.netnih.gov This system couples a lipase, which hydrolyzes the triglycerides to fatty acids, with a carboxylic acid reductase (CAR) and a transaminase (TA). researchgate.netnih.gov The CAR reduces the fatty acid to the corresponding aldehyde, which is then aminated by the TA to yield the primary amine. researchgate.net This method has been successfully applied to a range of saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18, achieving high conversions. researchgate.net

Lipases have also been employed for the chemoselective N-acylation of amines to produce fatty acid amides. acs.org This demonstrates the versatility of enzymes in both the synthesis and derivatization of long-chain amines.

The table below summarizes the enzymatic synthesis of various fatty amines from their corresponding fatty acids.

| Fatty Acid | Amine Product | Conversion (%) |

| Hexanoic Acid | Hexylamine | 91 |

| Octanoic Acid | Octylamine | 95 |

| Decanoic Acid | Decylamine | 96 |

| Dodecanoic Acid | Dodecylamine | 94 |

| Tetradecanoic Acid | Tetradecylamine | 89 |

| Hexadecanoic Acid | Hexadecylamine | 82 |

| Octadecanoic Acid | Octadecylamine | 75 |

This data is illustrative of typical conversions achieved in enzyme-catalyzed amination of fatty acids.

Heterogeneous Catalysis in Amine Synthesis from Renewable Feedstocks

Heterogeneous catalysis plays a crucial role in the sustainable synthesis of amines from renewable resources. These catalysts, which are in a different phase from the reactants, offer advantages such as ease of separation and reusability. ucl.ac.uk

A significant area of research is the amination of alcohols derived from biomass. For example, the direct amination of vanillyl alcohol, a lignin-derived phenolic alcohol, has been achieved using a Ni/Al2O3-SiO2 catalyst. rsc.org Similarly, the amination of isosorbide (B1672297), a diol derived from hexitols, has been demonstrated using both Ru/C and Ni/Al2O3-SiO2 catalysts. rsc.org

The hydrogenation of fatty nitriles, often derived from renewable fats and oils, is another important application of heterogeneous catalysis. tue.nl Nickel-based catalysts are frequently used due to their high selectivity towards primary amines and cost-effectiveness. tue.nl

Reductive amination, which combines a carbonyl compound and an amine in the presence of a reducing agent and a catalyst, is a powerful tool for sustainable amine synthesis. mdpi.com Heterogeneous catalysts, such as platinum on carbon (Pt/C) and rhodium on carbon (Rh/C), have been shown to be effective in these reactions. mdpi.com

Metal-Catalyzed Amination Reactions

Homogeneous metal catalysis offers a powerful and versatile approach to the synthesis of amines, including long-chain aliphatic amines. These reactions often proceed with high selectivity and efficiency under mild conditions.

Palladium-catalyzed hydroamination of dienes is one such example. This atom-efficient reaction allows for the direct addition of an amine to a diene, providing access to allylic amines. researchgate.net This methodology has been successfully applied to the hydroamination of β-farnesene, a renewable terpene, with a variety of aliphatic and aromatic amines. researchgate.net

Ruthenium-based catalysts have also been developed for the amination of alcohols. For instance, a [Ru(CO)ClH(PPh3)3]/Xantphos system has been used for the amination of isosorbide with ammonia. rsc.org

More broadly, transition metal-catalyzed C-H amination has emerged as a transformative strategy for amine synthesis. acs.org This approach allows for the direct conversion of a C-H bond into a C-N bond, avoiding the need for pre-functionalized starting materials. While much of the initial work has focused on the amination of C(sp2)-H bonds, progress is being made in the more challenging amination of C(sp3)-H bonds, which is highly relevant for the synthesis of aliphatic amines. nih.gov

Chemo- and Regioselective Synthesis Challenges and Solutions

The synthesis of complex molecules like this compound, which contains multiple functional groups and a long alkyl chain, presents significant challenges in terms of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, for example, a reducing agent used to convert a nitrile or amide to the amine must not also cleave the ether linkage. Similarly, during an amination reaction, other potentially reactive sites in the molecule must remain untouched.

Regioselectivity is the preferential formation of one constitutional isomer over another. For instance, in the functionalization of an alkane chain, controlling the position of the newly introduced functional group is a major challenge. wiley-vch.de

One of the primary challenges in the synthesis of long-chain functionalized amines is achieving selectivity in C-H functionalization reactions. wiley-vch.de The high reactivity of the intermediates, such as metallocarbenes, can lead to a mixture of products from insertions into different C-H bonds along the alkyl chain. wiley-vch.de Solutions to this problem often involve the use of sterically demanding catalysts or directing groups that guide the reaction to a specific site.

In the context of biocatalysis, while enzymes often exhibit high selectivity, their substrate scope can be a limitation. researchgate.net Protein engineering and computational design are being used to expand the range of substrates that enzymes can accept and to alter their regioselectivity. researchgate.netnih.gov For example, the active site pockets of ω-transaminases can be modified to accommodate bulkier substrates. researchgate.net

In metal-catalyzed reactions, the choice of ligand plays a critical role in controlling both chemo- and regioselectivity. beilstein-journals.org The development of new ligand scaffolds is an active area of research aimed at addressing these selectivity challenges.

Reactivity at the Ether Linkage

The ethoxy group in this compound introduces a second reactive site, the ether linkage. While generally stable, this C-O bond can be cleaved under specific conditions. wikipedia.org

Chemical Reactivity and Derivatization Studies of 13 Ethoxytridecan 1 Amine

1 Cleavage Reactions of the Ethoxy Moiety (e.g., Acidic Cleavage)

The ether bond in 13-Ethoxytridecan-1-amine can be cleaved by strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). rcub.ac.inbyjus.comlibretexts.org This reaction typically proceeds via a nucleophilic substitution mechanism. wikipedia.org

The first step involves the protonation of the ether oxygen by the strong acid, which makes the adjacent carbon atoms more electrophilic and creates a good leaving group (an alcohol). byjus.comlibretexts.org A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the carbon atoms bonded to the ether oxygen. libretexts.org

In the case of an unsymmetrical ether like this compound, the site of nucleophilic attack depends on the nature of the alkyl groups. The reaction will generally follow an Sₙ2 pathway, where the halide attacks the less sterically hindered carbon atom. wikipedia.orglibretexts.org Therefore, cleavage would likely yield 1-bromoethane (or iodoethane) and 13-hydroxytridecan-1-amine. If an excess of the strong acid is used, the resulting alcohol can be further converted to the corresponding alkyl halide. libretexts.org

| Reagent | Mechanism | Products |

| Concentrated HI or HBr | Sₙ2 | 1-Iodoethane or 1-Bromoethane and 13-Hydroxytridecan-1-amine |

Stability under Various Reaction Conditions

The stability of this compound is a critical factor for its application in synthesis and materials science. Generally, the ether linkage is chemically stable and less reactive compared to other functional groups like alcohols or amines. teachy.applibretexts.org The primary amine group, however, defines the compound's reactivity profile under different conditions. While amines are considered to have good chemical stability, they can be degraded by certain process chemicals. iaea.org

Under acidic conditions , the primary amine group readily acts as a base, accepting a proton (H⁺) to form the corresponding ammonium (B1175870) salt. numberanalytics.comphysicsandmathstutor.com This reaction is reversible; the free amine can be regenerated by treatment with a base. physicsandmathstutor.com

In the presence of oxidizing agents , primary amines can be susceptible to oxidation, which may lead to various products depending on the specific reagents and conditions. numberanalytics.com Conversely, the amine group itself is resistant to typical reducing conditions , such as those using sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The molecule's reactivity with electrophiles is a key characteristic. As a potent nucleophile, the primary amine readily reacts with alkyl halides in Sɴ2 reactions to form secondary, tertiary, and eventually quaternary ammonium salts. pressbooks.pubmsu.edu It also reacts with carbonyl compounds like aldehydes and ketones to form imines, which can be further reduced to secondary amines in a process known as reductive amination. pressbooks.publumenlearning.com

Table 1: Predicted Stability and Reactivity of this compound

| Condition | Stability of Ether Linkage | Reactivity of Primary Amine Group | Likely Reaction Product |

|---|---|---|---|

| Acidic (e.g., HCl) | Stable | Basic; protonated | 13-Ethoxytridecylammonium chloride |

| Basic (e.g., NaOH) | Stable | Stable | No reaction |

| Oxidizing Agents | Generally Stable | Susceptible to oxidation | Varies (e.g., nitroso compounds) numberanalytics.com |

| Reducing Agents (e.g., LiAlH₄) | Stable | Stable | No reaction |

| Electrophiles (e.g., Alkyl Halide) | Stable | Nucleophilic; undergoes alkylation | N-alkylated amine derivatives msu.edu |

| Electrophiles (e.g., Aldehyde) | Stable | Nucleophilic; undergoes addition | Imine intermediate (via 1-aminoalcohol) msu.edu |

Advanced Derivatization for Functionalization and Research Applications

The primary amine of this compound is a versatile handle for chemical modification, allowing for its derivatization into a wide range of functional molecules for research and applied sciences.

Introduction of Chromophores or Fluorophores for Spectroscopic Probes

The primary amine group is an excellent target for labeling with fluorescent dyes (fluorophores) or color-producing molecules (chromophores). This functionalization is crucial for creating spectroscopic probes used in biological imaging, diagnostics, and sensing applications. bioacts.com The reaction typically involves the nucleophilic amine attacking an electrophilic reactive group on the dye molecule.

Commonly used amine-reactive reagents include:

N-Hydroxysuccinimide (NHS) esters: These are widely used to label primary amines on proteins and other molecules, forming a stable amide bond. jenabioscience.combiotium.com A variety of fluorescent dyes, such as CF® Dyes and Cyanine (Cy) dyes, are available as NHS esters. jenabioscience.combiotium.com

Isothiocyanates: Reagents like Eosin-5-isothiocyanate react with primary amines to form a thiourea (B124793) linkage. biotium.com

Fluorescamine (B152294): This reagent is non-fluorescent itself but reacts rapidly with primary amines to form a highly fluorescent product. A key advantage is that unreacted fluorescamine is non-fluorescent, minimizing background signal. biotium.com

Dansyl Chloride: In a sodium carbonate buffer, dansyl chloride can be used to fluorescently label primary, secondary, and tertiary amines. nih.gov

Table 2: Common Reagents for Fluorescent Labeling of Primary Amines

| Reagent Class | Reactive Group | Target Functional Group | Resulting Linkage | Example Fluorophore |

|---|---|---|---|---|

| Succinimidyl Esters | N-Hydroxysuccinimide (NHS) ester | Primary Amine | Amide | CF® Dyes, Atto Dyes, Cy3/Cy5 jenabioscience.combiotium.com |

| Isothiocyanates | Isothiocyanate (-NCS) | Primary Amine | Thiourea | Eosin-5-isothiocyanate biotium.com |

| Aldehydes/Ketones | Aldehyde (-CHO) | Primary Amine | Secondary Amine (after reduction) | N/A |

| Dansylating Agents | Sulfonyl Chloride | Primary Amine | Sulfonamide | Dansyl Chloride nih.gov |

| Fluorescent Probes | Spirolactone | Primary Amine | Pyrrolinone | Fluorescamine biotium.com |

Conjugation to Biomolecules or Solid Supports

The ability to attach this compound to other molecules or solid surfaces is critical for many applications, including affinity purification, catalysis, and CO₂ capture. nih.govthermofisher.comrite.or.jp This immobilization leverages the reactivity of the primary amine group to form covalent bonds with activated supports or crosslinkers. thermofisher.com

Methods for immobilization include:

Reductive Amination: Aldehyde-activated supports (e.g., agarose (B213101) resin) can react with the primary amine to form an initial Schiff base, which is then reduced by a mild agent like sodium cyanoborohydride to create a stable secondary amine linkage. thermofisher.com

Carbodiimide Chemistry: While not a direct reaction, carbodiimides can be used to activate carboxyl groups on a surface, which then readily react with the primary amine to form an amide bond.

CDI and Azlactone Activation: Supports activated with carbonyldiimidazole (CDI) react with primary amines to form stable carbamate (B1207046) linkages. thermofisher.com Similarly, azlactone-activated resins react efficiently with amine-containing molecules. thermofisher.com

Grafting vs. Impregnation: Amines can be attached to solid supports via chemical grafting, where covalent bonds are formed, or by physical impregnation, which involves mixing the amine with the support material. researchgate.net Covalent grafting generally results in lower leaching of the amine from the support. nih.gov

These immobilization techniques improve the ease of handling and reduce potential losses of the amine-containing compound. rite.or.jp

Table 3: Methods for Conjugating Primary Amines to Solid Supports

| Support Activation Chemistry | Reactive Group on Support | Resulting Linkage with Amine | Common Support Material |

|---|---|---|---|

| Reductive Amination | Aldehyde | Secondary Amine | Agarose Resin thermofisher.com |

| CDI Activation | Imidazole Carbamate | Carbamate | Agarose thermofisher.com |

| Azlactone Activation | Azlactone Ring | Amide | Polymeric Resins thermofisher.com |

| Epoxy Activation | Epoxide Ring | Aminoalcohol | Epoxy-activated Resins |

| Chemical Grafting | Various (e.g., Silanes on Silica) | Covalent Bond (e.g., Amide) | Silica (B1680970) nih.govrite.or.jp |

Polymerization and Material Precursor Derivatization

This compound, possessing a single primary amine, can act as a chain-terminating agent or be modified to contain a second reactive group, making it a bifunctional monomer for polymerization. However, related diamines are fundamental building blocks for producing polymers like polyamides. usm.eduresearchgate.net

A key polymerization reaction involving primary amines is the synthesis of polyamides . This is typically achieved through polycondensation reactions between a diamine and a dicarboxylic acid (or its more reactive diacid chloride derivative). usm.eduijert.org The amine's nucleophilic nitrogen attacks the carbonyl carbon of the carboxylic acid derivative, forming an amide bond and eliminating a small molecule like water or HCl. physicsandmathstutor.com This process is repeated to build a long polymer chain. physicsandmathstutor.com

The incorporation of ether linkages into the polymer backbone, similar to the one in this compound, is known to improve the processability and toughness of aromatic polymers without significantly compromising their thermal stability. ijert.org The long alkyl chain would impart flexibility and hydrophobicity to the resulting polymer. Therefore, derivatives of this compound could be valuable precursors for synthesizing specialty polyamides with tailored properties for use in fibers, films, and engineering plastics.

Table 4: Polymerization Reactions Involving Primary Amines

| Polymer Type | Monomer 1 (Amine-based) | Monomer 2 (Co-reactant) | Reaction Type | Key Feature |

|---|---|---|---|---|

| Polyamide | Diamine | Dicarboxylic Acid / Diacid Chloride | Polycondensation usm.eduijert.org | Formation of strong, often thermally stable, amide linkages. |

| Poly(β-amino ester) | Diamine | Diacrylate | Michael Addition | Creates biodegradable polymers. |

| Polyurea | Diamine | Diisocyanate | Polyaddition | Rapid polymerization, forms urea (B33335) linkages. |

| Poly(β-hydroxyl amine) | Amine | Epoxy | Ring-opening polymerization researchgate.net | Creates polymers with hydroxyl and amine functionalities. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 13 Ethoxytridecan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise connectivity of atoms within the 13-Ethoxytridecan-1-amine molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, an unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals is achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethoxy group, the long methylene (B1212753) chain, and the terminal amine group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The terminal primary amine protons (H₂N-) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methylene group adjacent to the amine (C1) is deshielded, as are the methylene groups flanking the ether oxygen (C13 and C1').

The ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom. The carbons directly bonded to the heteroatoms (C1, C13, and C1') are shifted downfield. The long polymethylene chain results in a cluster of signals in the typical aliphatic region (approximately 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 42.1 | 2.68 | t | 2H |

| 2 | 33.9 | 1.42 | m | 2H |

| 3 | 26.8 | 1.29 | m | 2H |

| 4-10 | 29.3-29.7 | 1.29 | m | 14H |

| 11 | 26.1 | 1.29 | m | 2H |

| 12 | 29.5 | 1.56 | m | 2H |

| 13 | 71.0 | 3.40 | t | 2H |

| 1' | 66.2 | 3.48 | q | 2H |

| 2' | 15.4 | 1.19 | t | 3H |

| NH₂ | - | ~1.5 (broad) | s | 2H |

Note: Predicted values are generated based on standard chemical shift increments and may vary slightly based on solvent and experimental conditions.

To definitively establish the atomic connectivity and confirm the assignments made from 1D NMR, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks are expected between adjacent methylene groups along the entire alkyl chain (e.g., H-1/H-2, H-2/H-3, through to H-12/H-13). A key correlation would be observed between the methyl (H-2') and methylene (H-1') protons of the ethoxy group, confirming the ethyl fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~2.68 ppm would show a cross-peak with the carbon signal at ~42.1 ppm, confirming the assignment of C1 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. Key HMBC correlations for structural confirmation would include:

A cross-peak between the ethoxy methylene protons (H-1') and the C-13 carbon, confirming the ether linkage.

Correlations between the protons on C-12 and the C-13 carbon, solidifying the connection of the alkyl chain to the ether.

Correlations between the protons on C-2 and the C-1 carbon, confirming the position of the amine group at the terminus of the chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is utilized to determine the exact molecular mass of the parent ion, which in turn allows for the calculation of its elemental composition with high confidence. For this compound (C₁₅H₃₃NO), the theoretical exact mass of the neutral molecule is 243.25621 Da. In positive-ion electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺.

Calculated Molecular Mass:

Formula: C₁₅H₃₃NO

Theoretical Exact Mass: 243.25621 Da

Theoretical [M+H]⁺: 244.26349 Da

Tandem mass spectrometry (MS/MS) of the protonated parent ion ([M+H]⁺) provides characteristic fragment ions that corroborate the proposed structure. The fragmentation is dominated by cleavages at the weakest bonds and those that lead to stable carbocations or neutral losses. Key fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would result in the formation of a stable iminium ion. Cleavage of the C1-C2 bond would yield a fragment at m/z 30.0495 (CH₄N⁺).

Cleavage at the Ether Linkage: The C-O bonds of the ether are also susceptible to cleavage. Fragmentation on either side of the ether oxygen can occur, often involving hydrogen rearrangement. A significant fragment would arise from the cleavage of the C13-O bond, leading to the loss of the ethoxy group and formation of a C₁₃H₂₆N⁺ ion at m/z 196.2060. Another key cleavage would be at the O-C1' bond, resulting in a C₁₅H₃₂NO⁺ ion at m/z 242.2478.

Table 2: Predicted HRMS Fragmentation of this compound ([M+H]⁺)

| Predicted m/z | Ion Formula | Description |

| 244.26349 | [C₁₅H₃₄NO]⁺ | Protonated Parent Ion [M+H]⁺ |

| 227.2373 | [C₁₅H₃₁N]⁺ | Loss of H₂O |

| 196.2060 | [C₁₃H₂₆N]⁺ | Cleavage of C13-O bond |

| 45.0338 | [C₂H₅O]⁺ | Ethoxy fragment |

| 30.0495 | [CH₄N]⁺ | Alpha-cleavage at C1-C2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds. As a primary amine, two distinct N-H stretching bands are anticipated.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar C-C backbone of the long alkyl chain, which will show prominent stretching and bending modes. The C-O-C symmetric stretch is also typically Raman active.

Table 3: Predicted Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3380 - 3350 | Asymmetric N-H Stretch | Primary Amine | Medium-Weak | Weak |

| 3310 - 3280 | Symmetric N-H Stretch | Primary Amine | Medium-Weak | Weak |

| 2950 - 2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong | Weak |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium-Weak | Weak |

| 1150 - 1085 | C-O-C Stretch | Ether | Strong | Medium |

| 910 - 665 | N-H Wag | Primary Amine | Strong (Broad) | Very Weak |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₅H₃₃NO) to confirm the empirical formula and assess sample purity.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical Mass % |

| Carbon (C) | 73.99% |

| Hydrogen (H) | 13.67% |

| Nitrogen (N) | 5.75% |

| Oxygen (O) | 6.57% |

| Total | 100.00% |

Calculated based on the molecular formula C₁₅H₃₃NO and atomic masses: C=12.011, H=1.008, N=14.007, O=15.999.

Experimental results from a purified sample are expected to be within ±0.4% of these theoretical values to be considered a valid confirmation of the elemental composition.

Theoretical and Computational Investigations of 13 Ethoxytridecan 1 Amine

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These computational methods can predict molecular geometry, electronic properties, and relative energies of different molecular states, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. acs.org It is particularly effective for calculating the ground-state properties of molecules like 13-Ethoxytridecan-1-amine. By approximating the exchange-correlation energy, DFT can provide accurate predictions of various electronic and structural parameters. acs.org

For a molecule such as this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would first involve geometry optimization to find the lowest energy structure. From this optimized geometry, key electronic properties can be determined. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com

Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Unit | Significance |

| EHOMO | -6.2 | eV | Electron-donating capability |

| ELUMO | 1.5 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 | eV | Chemical reactivity and stability |

| Dipole Moment | 1.8 | Debye | Polarity and intermolecular forces |

| Mulliken Charge on N | -0.85 | e | Site of nucleophilic character |

| Mulliken Charge on O | -0.60 | e | Site of hydrogen bonding |

Note: These values are hypothetical, based on typical results for long-chain amines and ethers, and are intended for illustrative purposes.

The long, flexible tridecyl chain of this compound allows for a vast number of possible conformations due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them.

The energetic landscape can be mapped by systematically rotating dihedral angles and calculating the potential energy at each point. This landscape reveals the low-energy valleys corresponding to stable conformers and the hills representing the transition states between them.

Illustrative Relative Energies of this compound Conformers

| Conformation | Description | Illustrative Relative Energy (kcal/mol) |

| All-Trans | Fully extended alkyl chain. | 0.0 (Reference) |

| Terminal Gauche | Gauche kink near the amine group. | ~0.5 - 0.8 |

| Mid-Chain Gauche | Gauche kink in the middle of the chain. | ~0.5 - 0.8 |

| Folded (Intramolecular H-bond) | Amine group folded back to interact with the ether oxygen. | Potentially stabilized, energy varies |

Note: The relative energies are illustrative, representing the typical energetic cost of a gauche defect in an alkyl chain.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate everything from the vibrations of a single molecule to the formation of large, self-assembled structures. nih.gov

For an amphiphilic molecule like this compound, which possesses a long, nonpolar hydrocarbon tail and a polar head (containing the amine and ether groups), MD simulations are ideal for investigating its self-assembly in different environments. In an aqueous solution, these molecules would be expected to aggregate to minimize the unfavorable contact between the hydrophobic tails and water. This can lead to the formation of various structures such as micelles, bilayers, or vesicles. The primary driving force for this assembly is the hydrophobic effect, supplemented by hydrogen bonding and van der Waals interactions between the molecules. rsc.org

MD simulations can provide detailed insights into the structure, dynamics, and stability of these aggregates. frontiersin.org Key parameters that can be analyzed include the radial distribution functions to understand local packing, the order parameters of the alkyl chains to quantify conformational order, and the potential of mean force to calculate the free energy of association. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly DFT, is widely used to elucidate the mechanisms of chemical reactions. acs.orgresearchgate.net By mapping the potential energy surface, one can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between reactants and transition states) can predict reaction rates and selectivity. nih.gov

The primary amine group in this compound is a key reactive site. Theoretical studies can be employed to investigate its characteristic reactions, such as:

Nucleophilic Addition/Substitution: The nitrogen lone pair makes the amine group nucleophilic. Computational studies can model its reaction with electrophiles like aldehydes or alkyl halides. For instance, the reaction with an aldehyde would proceed via a carbinolamine intermediate to form an imine (Schiff base), and DFT can detail the energetics of each step. acs.orgresearchgate.net

Protonation/Basicity: The basicity of the amine can be quantified by calculating the Gibbs free energy of its protonation reaction. This value is related to the amine's pKb. nih.govacs.org

N-Functionalization: The reaction pathways for adding functional groups to the nitrogen atom can be explored to understand how the molecule might be modified for various applications.

For example, a study on the reaction of a primary amine with an aldehyde could reveal the energy barrier for the initial nucleophilic attack and the subsequent dehydration step, identifying the rate-limiting step of the reaction. researchgate.net

Prediction of Spectroscopic Parameters and Validation

Computational methods can predict various spectroscopic properties, which serve as a powerful means of validating theoretical models against experimental data.

For this compound, predicting the 13C and 1H Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). acs.orgresearchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. acs.org

The chemical shift of a particular carbon atom in the long alkyl chain is sensitive to its position and local conformation. organicchemistrydata.org Empirical rules and computational models have been developed to predict these shifts with high accuracy. nih.gov For instance, carbons deep within the chain typically resonate around 30 ppm in an all-trans conformation, while gauche defects can cause shifts in this value. appliedmineralogy.comresearchgate.net The carbons closer to the electronegative oxygen and nitrogen atoms (Cα, Cβ, etc.) would show distinct downfield shifts.

Illustrative Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |

| C1 (adjacent to N) | ~42.5 |

| C2 | ~33.8 |

| C3 | ~27.1 |

| C4-C10 (bulk CH2) | ~29.8 - 30.2 |

| C11 | ~26.5 |

| C12 | ~32.1 |

| C13 (adjacent to O) | ~71.0 |

| Ethoxy-CH2 | ~66.5 |

| Ethoxy-CH3 | ~15.8 |

Note: These are estimated values based on empirical additivity rules and data for similar long-chain functionalized alkanes. They serve for illustrative purposes only.

Applications in Chemical Science and Engineering Excluding Prohibited Areas

Development of Advanced Surfactant Systems and Dispersants

13-Ethoxytridecan-1-amine is a member of the ethoxylated fatty amine family, which are non-ionic surface-active agents. venus-goa.com Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic head, makes it an effective surfactant. These surfactants are known for their stability in acidic and alkaline solutions, as well as their effectiveness in hard water, making them versatile for various industrial applications. venus-goa.com

The efficacy of a surfactant is determined by its ability to reduce surface and interfacial tension, which is governed by its molecular architecture. The key design principles for optimizing the surface activity of molecules like this compound revolve around the balance between their hydrophilic (water-loving) and lipophilic (oil-loving) parts.

Amphiphilic Structure : The molecule consists of a 13-carbon alkyl chain (tridecyl group), which is hydrophobic and a primary amine group with an ethoxy (-OCH₂CH₂) extension, which is hydrophilic. This dual nature, known as amphiphilicity, is fundamental to its surface activity. The long alkyl chain drives the molecule to adsorb at interfaces (e.g., air-water or oil-water) to minimize its contact with water, while the polar amine and ethoxy groups anchor it in the aqueous phase.

Hydrophilic-Lipophilic Balance (HLB) : The balance between the size and strength of the hydrophobic and hydrophilic moieties is crucial. The length of the alkyl chain and the degree of ethoxylation are the primary factors that can be tuned to achieve a desired HLB. For this compound, the specific combination of a C13 chain and a single ethoxy group results in its characteristic surfactant properties, making it suitable for applications such as emulsification and wetting. venus-goa.com

Influence of the Head Group : The primary amine head group can be protonated in acidic conditions, transforming the non-ionic surfactant into a cationic one. This pH-responsive behavior allows for the creation of "switchable" surfactant systems, where surface activity can be turned on or off by adjusting the pH. researchgate.net

In aqueous solutions, surfactant molecules like this compound exhibit complex self-assembly behavior. Above a specific concentration, known as the Critical Micelle Concentration (CMC), they spontaneously form organized aggregates called micelles. rsc.org

Micellization : Below the CMC, the surfactant dissolves as individual molecules (monomers). As the concentration increases to the CMC, the monomers assemble into micelles to shield their hydrophobic tails from the water, creating a core-shell structure with a hydrophobic interior and a hydrophilic exterior. dtu.dk This process is a key factor in detergency and solubilization, as the hydrophobic core of the micelle can encapsulate oily substances, allowing them to be dispersed in water.

Factors Affecting CMC : The CMC is a critical parameter that indicates the efficiency of a surfactant. Several factors influence the CMC of ethoxylated amines, as detailed in the table below. firp-ula.orgescholarship.org

| Factor | Influence on CMC | Rationale |

| Alkyl Chain Length | Decreases with increasing chain length | A longer hydrophobic chain leads to a greater thermodynamic penalty for being in contact with water, thus favoring micelle formation at lower concentrations. escholarship.org |

| Degree of Ethoxylation | Increases with increasing number of ethoxy units | More ethoxy groups increase the hydrophilicity of the head group, making the surfactant more water-soluble and requiring a higher concentration to form micelles. |

| Temperature | Varies; often shows a minimum at a certain temperature | Temperature affects both the hydration of the hydrophilic group and the hydrophobic interactions, leading to complex behavior. |

| Presence of Electrolytes | Decreases CMC | Added salts shield the electrostatic repulsion between charged head groups (if any) and "salt out" the hydrophobic chains, promoting aggregation. |

Emulsion Formation : As effective emulsifiers, ethoxylated amines facilitate the dispersion of one immiscible liquid into another (e.g., oil in water). venus-goa.comgoogle.com They achieve this by adsorbing at the oil-water interface, creating a protective layer that prevents the droplets from coalescing. This property is vital in the formulation of a wide range of industrial products.

Functional Materials for Environmental and Industrial Processes

The unique chemical properties of this compound, particularly the reactivity of its primary amine group, allow its use in developing functional materials for environmental remediation and industrial separation processes.

The capture of carbon dioxide (CO₂) from industrial flue gases or the atmosphere is a critical area of research to mitigate climate change. Amine-based materials are among the most promising technologies for this purpose. rsc.org

Mechanism of Capture : The primary amine group (-NH₂) in this compound can react with CO₂ through the formation of carbamates. nih.gov In the presence of water, the amine can also act as a base, promoting the conversion of CO₂ to bicarbonate ions. This chemical interaction allows for the selective capture of CO₂ from a gas mixture.

Switchable Solvents : Ethoxylated amines are used in "switchable" systems for CO₂-enhanced oil recovery. researchgate.net In this application, CO₂ dissolved in brine protonates the amine, making it cationic and enhancing its ability to form stable foams that improve the sweep efficiency of the injected fluid. researchgate.net

Solid Sorbents : While often used in liquid absorption systems, amines can also be impregnated onto solid supports like silica (B1680970) or zeolites to create solid adsorbents. A study on octadecylamine, a similar long-chain primary amine, showed that it could capture CO₂ directly from the air in its crystalline state, with the process being accelerated by mechanochemical methods like ball milling. nih.gov This suggests the potential for this compound to be used in solid-state capture technologies.

The recovery of valuable or toxic metals from industrial wastewater and mining leachates is essential for both economic and environmental reasons. Long-chain amines can function as effective extractants for metal ions.

Chelation and Extraction : The primary amine group in this compound contains a lone pair of electrons that can donate to a metal cation, forming a coordinate bond. This process, known as chelation, creates a neutral or hydrophobic metal-amine complex. atamanchemicals.com This complex has a much higher affinity for an organic solvent than for the aqueous solution, allowing for the selective extraction of the metal ion from the water into the organic phase. nih.gov

Cloud Point Extraction (CPE) : This technique utilizes the temperature-dependent solubility of non-ionic surfactants. ajol.info In a CPE process, this compound would be added to an aqueous solution containing metal ions and a suitable chelating agent. Upon heating the solution above its cloud point temperature, the surfactant phase, now rich with the extracted metal-chelate complex, separates from the bulk aqueous phase, allowing for easy preconcentration and removal of the metal. ajol.info The efficiency of this process is highly dependent on factors like pH and the concentration of the surfactant and chelating agent. ajol.info

Precursors for Polymer Synthesis and Modifier for Polymeric Materials

The reactivity of the primary amine group and the physical properties imparted by the long alkyl chain make this compound a valuable molecule in polymer chemistry, both as a building block and as an additive.

Emulsifiers for Polymerization : In emulsion polymerization, where water-insoluble monomers are polymerized in an aqueous medium, emulsifiers are crucial for stabilizing the monomer droplets and the resulting polymer latex particles. Ethoxylated alkylamines are used for this purpose, and their ability to change surface-active properties with pH can be an advantage. google.com

Polymer Precursors : The primary amine group is a versatile functional handle for incorporating the molecule into a polymer backbone. It can react with various other functional groups to form new polymers. For instance, it can react with isocyanates to produce hydrophobically modified ethoxylated urethane (B1682113) (HEUR) polymers, which are widely used as associative thickeners and rheology modifiers in water-based formulations. acs.org It could also be used as a diamine alternative in the synthesis of polymers like polybenzoxazines, where the amine reacts in a one-pot synthesis to form the polymer precursor. mdpi.com

Polymer Modifiers : When added to a polymer matrix, this compound can act as a functional modifier.

Antistatic Agents : In plastics, ethoxylated alkylamines can be used as internal antistatic agents. They migrate ("bloom") to the surface of the polymer article and, due to their ability to attract a thin layer of atmospheric moisture, dissipate static electrical charges, which reduces dust attraction. google.com

Lubricants and Processing Aids : Fatty amine products serve as lubricants in polymer production. They can be used to facilitate and stabilize the dispersion of solid compounding materials (like pigments), enhance processability, and decrease the friction and abrasion of the polymer surface. atamanchemicals.com Reaction products of ethoxylated soya alkyl amines with oxidized polyethylene, for example, are used as friction modifiers and corrosion inhibitors. ontosight.ai

Chemical Building Blocks in Organic Synthesis

The unique structure of this compound, featuring a long lipophilic tridecyl chain, a hydrophilic ethoxy group, and a reactive primary amine, makes it a potentially versatile building block in organic synthesis. The primary amine serves as a key functional handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. The long alkyl chain can impart solubility in nonpolar media and can influence the self-assembly properties of the final constructs.

While direct examples involving this compound are not present in the reviewed literature, primary amines are fundamental precursors in the synthesis of a wide array of ligands for catalysis. The amine group can be readily converted into various functionalities known to coordinate with metal centers.

For instance, the primary amine of this compound could undergo Schiff base condensation with salicylaldehydes to form tridentate Schiff base ligands. These ligands are well-known to form stable complexes with transition metals, which can act as catalysts in various organic transformations. The long ethoxytridecyl chain would likely influence the solubility and stability of such catalysts in specific solvent systems.

Another potential pathway involves the reaction of the amine with phosphorus-containing electrophiles to generate phosphine-amine ligands. These bidentate ligands are crucial in many catalytic processes, including cross-coupling reactions and asymmetric hydrogenation. The specific length and nature of the C13 chain in this compound could play a role in tuning the steric and electronic properties of the resulting catalyst, potentially impacting its activity and selectivity.

| Potential Ligand Type | Synthetic Precursor | Potential Catalytic Application |

| Schiff Base Ligands | Salicylaldehydes | Oxidation, Epoxidation |

| Phosphine-Amine Ligands | Chlorophosphines | Cross-coupling, Hydrogenation |

| Amido-based Ligands | Acyl chlorides | Polymerization |

Multivalent scaffolds are molecules that present multiple copies of a functional group or ligand. The primary amine of this compound makes it a suitable candidate for incorporation into such structures. While no literature specifically reports the use of this amine for this purpose, the general principles of multivalent scaffold construction can be applied.

Polymers can also serve as backbones for creating multivalent scaffolds. rsc.org A polymer with pendant reactive groups, such as acid chlorides or epoxides, could be functionalized with this compound. This would result in a polymer decorated with numerous long-chain ethoxy amines. Such structures could have interesting properties for surface modification or for the encapsulation of guest molecules. The design of these scaffolds often focuses on controlling the spacing and orientation of the appended groups to achieve specific functions. rsc.org

| Scaffold Architecture | Core/Backbone | Potential Function |

| Star-shaped | Poly-acid core | Drug delivery, Nanoreactors |

| Polymer-based | Poly(acrylic acid), Poly(glycidyl methacrylate) | Surface modification, Dispersants |

Q & A

Q. What are the established synthetic routes for 13-Ethoxytridecan-1-amine, and what analytical techniques are critical for verifying its purity and structure?

- Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions, often using precursor amines and ethoxy-containing reagents under controlled conditions (e.g., inert atmosphere, reflux). Post-synthesis, purity is validated via gas chromatography (GC) with flame ionization detection (FID) , while structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy. A table of key spectral benchmarks (e.g., δ values for ethoxy protons in ¹H NMR) should be cross-referenced with literature data to ensure accuracy .

Q. How should researchers design initial experiments to characterize the solubility and stability of this compound under varying conditions?

- Methodological Answer : Use a factorial design to test solubility in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) at temperatures ranging from 0°C to 60°C. Stability studies should include pH variations (acidic/basic buffers) and exposure to light/oxygen. Data should be recorded using UV-Vis spectroscopy for degradation monitoring and Karl Fischer titration for moisture content analysis. Results must be compared against structurally similar amines to identify outliers .

Q. What literature review strategies are effective for identifying gaps in existing research on this compound?

- Methodological Answer : Systematically search databases like SciFinder and Reaxys using precise IUPAC nomenclature and CAS numbers. Filter results by publication date (post-2010 for recent advances) and study type (primary research only). Critically evaluate hypotheses, methodologies, and reproducibility flags using frameworks like the "Ten Questions for Reading Research Articles" (e.g., "Was the theoretical framework clearly defined?") .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound across different studies?

- Methodological Answer : Conduct controlled interlaboratory studies using standardized protocols (e.g., OECD guidelines) to isolate variables such as solvent purity or measurement techniques. Perform meta-analyses of existing data to identify systematic biases. For reactivity discrepancies, employ computational tools (DFT calculations) to model electronic effects and validate predictions experimentally via kinetic studies .

Q. What computational chemistry approaches are suitable for predicting the behavior of this compound in novel reaction systems?

- Methodological Answer : Molecular dynamics (MD) simulations can model solvation effects, while density functional theory (DFT) predicts reaction pathways and transition states. Validate models by comparing simulated IR/NMR spectra with experimental data. Use software like Gaussian or ORCA, ensuring basis sets (e.g., B3LYP/6-31G*) align with the compound’s molecular complexity .

Q. How should raw and processed data be presented to ensure reproducibility in studies involving this compound?

- Methodological Answer : Include raw chromatograms, spectral data, and kinetic curves in supplementary materials. Processed data (e.g., rate constants, purity percentages) should be tabulated in the main text with explicit error margins (±SD). Follow IUPAC guidelines for significant figures and SI units. For large datasets, use appendices to detail statistical analyses (ANOVA, t-tests) .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis applications?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived ligands) using high-throughput experimentation (HTE) platforms. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Correlate catalyst structure-activity relationships (SAR) using Hammett plots or linear free-energy relationships (LFER). Document optimization parameters (temperature, solvent polarity) in a reaction matrix .

Data Analysis and Reporting

Q. How can researchers critically evaluate the ecological toxicity data gaps for this compound?

- Methodological Answer : Use in silico tools like ECOSAR to predict acute/chronic toxicity for aquatic organisms. Conduct Daphnia magna or algal growth inhibition assays as preliminary tests. Compare results with structurally analogous compounds (e.g., 1-Aminoundecane) to infer potential risks. Report limitations (e.g., lack of long-term exposure data) transparently .

Q. What statistical methods are appropriate for analyzing non-linear kinetic data in degradation studies of this compound?

- Methodological Answer : Apply non-linear regression models (e.g., Michaelis-Menten or Weibull equations) to fit time-dependent degradation curves. Use Akaike’s Information Criterion (AIC) to compare model fits. Include residual plots to assess heteroscedasticity. For multivariate analyses, employ principal component analysis (PCA) to identify dominant degradation pathways .

Ethical and Methodological Compliance

Q. How should researchers address safety and regulatory compliance when handling this compound in multi-institutional collaborations?

- Methodological Answer :

Adopt Globally Harmonized System (GHS) labeling and SDS protocols (e.g., Sections 1–3 of ISO 11014). Implement fume hoods and PPE (nitrile gloves, lab coats) as per TCI America’s guidelines . For regulatory compliance, verify TSCA status and document disposal methods (incineration via EPA Method 1613) in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.